2,5-Dipropyl-4-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dipropyl-4-methylthiazole is an organic compound with the molecular formula C10H17NS. It belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dipropyl-4-methylthiazole typically involves the reaction of appropriate thioamides with α-haloketones under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the cyclization process to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dipropyl-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or alkylated thiazoles.
Scientific Research Applications
2,5-Dipropyl-4-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dipropyl-4-methylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This interaction can lead to changes in cellular processes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
- 4-Methylthiazole
- 5-Methylthiazole
- 2-Methyl-1,3-thiazole
- 4-Methyl-5-thiazoleethanol
Comparison: 2,5-Dipropyl-4-methylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87116-71-0 |
---|---|
Molecular Formula |
C10H17NS |
Molecular Weight |
183.32 g/mol |
IUPAC Name |
4-methyl-2,5-dipropyl-1,3-thiazole |
InChI |
InChI=1S/C10H17NS/c1-4-6-9-8(3)11-10(12-9)7-5-2/h4-7H2,1-3H3 |
InChI Key |
VAEQRSTWJQPJLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.